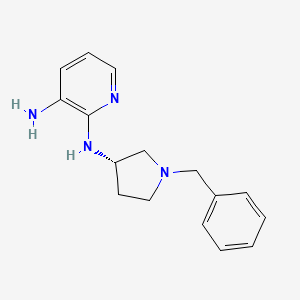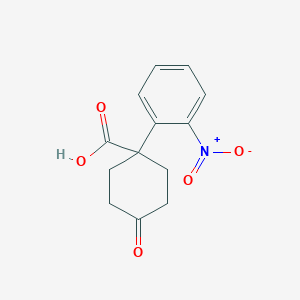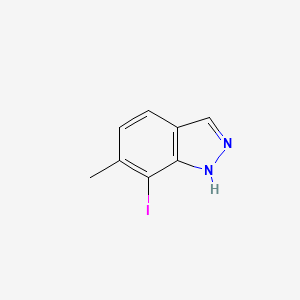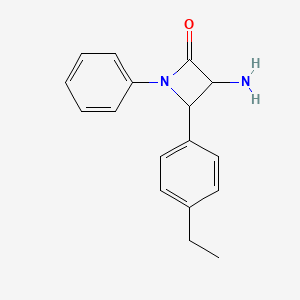
(S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine is a complex organic compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with a benzylpyrrolidine moiety, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2,3-diamine with (S)-1-benzylpyrrolidine under specific conditions to ensure the desired stereochemistry is achieved. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyridine ring or the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,3-dicarboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
®-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine: The enantiomer of the compound, which may have different biological activities.
N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine: Without the stereochemistry specified, this compound may exhibit different properties.
Pyridine-2,3-diamine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H20N4 |
|---|---|
Molecular Weight |
268.36 g/mol |
IUPAC Name |
2-N-[(3S)-1-benzylpyrrolidin-3-yl]pyridine-2,3-diamine |
InChI |
InChI=1S/C16H20N4/c17-15-7-4-9-18-16(15)19-14-8-10-20(12-14)11-13-5-2-1-3-6-13/h1-7,9,14H,8,10-12,17H2,(H,18,19)/t14-/m0/s1 |
InChI Key |
VCOCTBVOMHSTTI-AWEZNQCLSA-N |
Isomeric SMILES |
C1CN(C[C@H]1NC2=C(C=CC=N2)N)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC1NC2=C(C=CC=N2)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11853701.png)



![2-(4-Chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11853730.png)
![3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11853736.png)
